[1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
Description
[1-({[3-(6-Chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a synthetic indole-derived compound featuring a cyclohexylacetic acid core modified with a propanoyl-linked 6-chloroindole moiety. The structure includes:
- Cyclohexylacetic acid backbone: Provides rigidity and lipophilicity.
- Aminomethyl-propanoyl bridge: Connects the indole ring to the cyclohexyl group, enhancing conformational flexibility.
Properties
Molecular Formula |
C20H25ClN2O3 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[1-[[3-(6-chloroindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H25ClN2O3/c21-16-5-4-15-6-10-23(17(15)12-16)11-7-18(24)22-14-20(13-19(25)26)8-2-1-3-9-20/h4-6,10,12H,1-3,7-9,11,13-14H2,(H,22,24)(H,25,26) |
InChI Key |
ZDEIVPLVSYNOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Cyclohexylacetic Acid Synthesis
The cyclohexylacetic acid moiety forms the foundational scaffold of the target compound. A representative method involves Friedel-Crafts acylation followed by cyclization, as detailed in EP2230907B1. In this approach, cyclohexane derivatives are functionalized via electrophilic substitution using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). The resulting acetylated intermediate undergoes hydrolysis to yield the carboxylic acid.
An alternative route, exemplified in CN117247360A, employs intramolecular cyclocondensation of γ-keto esters under basic conditions. For instance, ethyl 4-oxocyclohexanecarboxylate is treated with potassium thiocyanate (KSCN) in methanol at reflux (65–70°C), yielding the cyclohexylacetic acid precursor after acid workup.
Table 1: Comparative Methods for Cyclohexylacetic Acid Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, DCM, 0–5°C | 78 | |
| Cyclocondensation | KSCN, MeOH, reflux (65–70°C) | 82 |
Introduction of the Aminomethyl Group
Functionalization of the cyclohexyl core with an aminomethyl group necessitates nucleophilic substitution or reductive amination . CN117164418B describes a two-step protocol:
- Bromination : The cyclohexylacetic acid derivative is treated with PBr₃ in dichloromethane (DCM) at 0°C to generate the corresponding bromide.
- Gabriel Synthesis : The bromide reacts with phthalimide potassium in DMF at 80°C, followed by hydrazinolysis (NH₂NH₂, EtOH, reflux) to yield the primary amine.
Alternatively, EP2230907B1 utilizes Mitsunobu conditions (DIAD, PPh₃) to couple a benzyl-protected aminomethyl group to the cyclohexane ring, with subsequent hydrogenolysis (H₂, Pd/C) to deprotect the amine.
Propanoyl Linker Installation
Coupling the aminomethylcyclohexylacetic acid to 3-(6-chloro-1H-indol-1-yl)propanoic acid requires amide bond formation . CN117164418B recommends activating the carboxylic acid with ethyl chloroformate (ECF) in the presence of N-methylmorpholine (NMM), followed by reaction with the amine at −15°C to minimize racemization.
Critical Parameters :
- Solvent: Tetrahydrofuran (THF) or DCM.
- Catalysis: DMAP (4-dimethylaminopyridine) enhances reaction rates.
- Yield Optimization: Maintaining pH 7–8 with aqueous NaHCO₃ prevents side reactions.
Indole Moiety Coupling
The final step involves attaching the 6-chloroindole group to the propanoyl linker. EP2230907B1 outlines a Ullmann-type coupling using CuI as a catalyst in DMF at 120°C. Alternatively, Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) enables C–N bond formation under milder conditions (80°C, toluene).
Table 2: Indole Coupling Strategies
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann Coupling | CuI, DMF, 120°C, 24h | 65 | 92 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 80°C | 88 | 98 |
Integrated Synthetic Workflow
Combining the above steps, a consolidated route emerges:
- Synthesize cyclohexylacetic acid via Friedel-Crafts acylation.
- Introduce the aminomethyl group via Gabriel synthesis.
- Couple with 3-chloropropanoic acid using ECF activation.
- Attach 6-chloroindole via Buchwald-Hartwig amination.
Scale-Up Considerations :
- The use of electrolytic soda (NaOH) in refluxing methanol, as demonstrated in Ambeed’s protocol, ensures scalability for the cyclohexylacetic acid step (25.7 kg scale).
- Continuous flow systems mitigate exothermic risks during bromide formation.
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitution at alternate positions on the cyclohexane ring is minimized by steric hindrance (e.g., bulky protecting groups).
- Indole Reactivity : Electron-withdrawing chloro substituents at the 6-position deactivate the indole, necessitating elevated temperatures or microwave assistance.
- Purification : Silica gel chromatography remains standard, though crystallization from ethyl acetate/hexane mixtures improves purity (>99% by HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its indole moiety is known for its biological activity, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the indole ring suggests possible applications in the treatment of neurological disorders, cancer, and other diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Substituent Position and Electronic Effects: The target compound’s 6-chloroindole group (vs. 3-chloro in CAS 1912-44-3) may alter electronic density, impacting binding affinity in biological systems .
Backbone Modifications: The propanoyl-aminomethyl bridge in the target compound contrasts with the sulfonamide linker in CAS 929850-34-0. Sulfonamides are known for hydrogen-bonding capacity, whereas the propanoyl group may prioritize flexibility .
Physicochemical Properties :
- Lipophilicity : The cyclohexyl group in the target compound likely enhances lipid solubility compared to simpler acetic acid derivatives (e.g., CAS 1912-44-3) .
- Solid-State Characteristics : Analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid () are reported as grey solids, suggesting the target compound may also exhibit solid-state stability .
Biological Activity
The compound [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid, with the CAS number 1219552-80-3, is a synthetic derivative of indole, a class of compounds recognized for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 376.9 g/mol. Its structure features a cyclohexyl group linked to an acetic acid moiety via an amino-propanoyl spacer, which is substituted with a 6-chloroindole moiety. The presence of the chlorine atom is significant as it can enhance the compound's biological activity by influencing its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The indole moiety is known to interact with various enzymes, potentially inhibiting those involved in cancer cell proliferation and inflammatory responses.
- Receptor Modulation : It may also modulate receptors related to inflammatory pathways, suggesting its role in anti-inflammatory therapies.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells via the modulation of apoptotic pathways.
- Anti-inflammatory Mechanisms : Research has indicated that this compound can reduce the expression of pro-inflammatory cytokines in cellular models, suggesting potential use in treating chronic inflammatory diseases.
- Neuroprotection : In silico studies have predicted that the compound may interact with key proteins involved in neurodegenerative diseases, showing potential for further development as a neuroprotective agent.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas include:
- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Target Identification : Identifying specific molecular targets that mediate its effects could enhance therapeutic applications.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid?
- Methodology :
- Step 1 : Synthesize the 6-chloroindole core via Fischer indole synthesis or palladium-catalyzed cross-coupling for regioselective chlorination .
- Step 2 : Introduce the propanoyl group via acylation using 3-chloropropanoic acid derivatives under reflux conditions in acetic acid with sodium acetate as a catalyst (similar to indole derivatization in ).
- Step 3 : Couple the amino-methyl cyclohexyl moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
- Step 4 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl CH₂, indole protons, and acetic acid resonance) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected m/z ~435.1 [M+H]⁺).
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity and detect impurities .
Q. What safety protocols are critical during handling and storage?
- Handling :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy (analogous to indole derivatives in ).
- Storage :
- Store in airtight containers at –20°C under inert gas (N₂) to prevent oxidation .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s biological activity?
- In Vitro Assays :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with cisplatin as a positive control .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
Q. How to address contradictions in pharmacological data across studies?
- Troubleshooting Steps :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., dechlorinated byproducts) .
- Solubility Optimization : Use DMSO stocks (≤0.1% final concentration) to avoid solvent interference .
- Assay Reproducibility : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) .
Q. What strategies improve the compound’s pharmacokinetic properties?
- Structural Modifications :
- Replace the acetic acid group with a methyl ester prodrug to enhance membrane permeability .
- Introduce polar substituents (e.g., hydroxyl groups) on the cyclohexyl ring to improve aqueous solubility .
Q. How does the chloro substituent influence reactivity and bioactivity?
- Electronic Effects : The electron-withdrawing Cl group increases indole ring electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Synthetic Reactivity : Facilitates Suzuki-Miyaura cross-coupling for further derivatization (e.g., introducing biotin tags for target identification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
